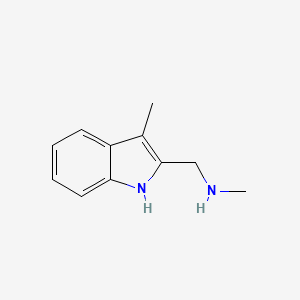

N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine

描述

Historical Context and Discovery

The historical development of N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine is intrinsically linked to the broader evolution of indole chemistry, which traces its origins to the nineteenth century pioneering work in heterocyclic compound isolation and synthesis. The foundational discovery of indole itself occurred in 1866 when Adolf von Baeyer first obtained the parent compound through decomposition of indigo dye, establishing the groundwork for subsequent derivatives including methylated variants. The systematic exploration of indole alkaloids began even earlier, with the isolation of strychnine by Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1818, representing the first identified indole alkaloid and demonstrating the biological significance of this chemical class.

The specific compound this compound emerged from more recent synthetic chemistry efforts, with its initial documentation in chemical databases occurring in 2009. This timeline reflects the advancement of synthetic methodologies that enabled the precise construction of complex indole derivatives with multiple substitution patterns. The compound represents part of the modern era of indole chemistry, where sophisticated synthetic approaches allow for the creation of highly specific molecular architectures designed for particular chemical or biological properties. The development of this compound also coincides with increased understanding of structure-activity relationships in indole derivatives, leading to more targeted synthesis of compounds with potential therapeutic applications.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds, reflecting its dual nature as both an indole derivative and a substituted methanamine. The complete chemical name precisely describes the molecular architecture, beginning with the N-methyl substitution on the methanamine portion and continuing with the specific positioning of the methyl group on the indole ring system at the 3-position. Alternative nomenclature systems recognize this compound through various synonymous designations, including methyl[(3-methyl-1H-indol-2-yl)methyl]amine, which emphasizes the connectivity between the indole and amine components.

The compound falls under multiple classification schemes within organic chemistry taxonomy, primarily categorized as an indole derivative within the broader class of aromatic heterocycles. From a functional group perspective, the molecule contains both indole and amine functionalities, placing it within the aminomethylindole subcategory of indole derivatives. The systematic classification also recognizes the compound as a secondary amine due to the N-methyl substitution pattern, which significantly influences its chemical reactivity and potential biological interactions. The Chemical Abstracts Service registration system provides additional classification frameworks that facilitate database searches and chemical literature organization.

Position Within Indole Derivative Taxonomy

This compound occupies a specific position within the extensive taxonomy of indole derivatives, which encompasses over 4100 known compounds representing one of the largest classes of alkaloids. The compound belongs to the non-isoprenoid category of indole derivatives, distinguishing it from the monoterpenoid indole alkaloids that incorporate terpenoid structural elements derived from dimethylallyl pyrophosphate or isopentenyl pyrophosphate. Within the non-isoprenoid classification, it specifically falls under the simple derivatives of indole category, characterized by direct modifications to the indole core structure without complex biosynthetic precursor incorporation.

The taxonomic positioning of this compound within the 3-methylindole subfamily reflects its structural relationship to skatole (3-methylindole), a naturally occurring compound found in feces and various biological systems. However, the additional methanamine substitution at the 2-position creates a distinct structural class that differentiates it from simple 3-methylindole derivatives. The compound's position within indole taxonomy also relates to the broader category of indole-3-alkyl derivatives, which share the common feature of alkyl chain attachment to the indole ring system, though the specific substitution pattern creates unique chemical and potentially biological properties.

Chemical Identity and Registry Information

The chemical identity of this compound is precisely defined through multiple standardized chemical identifiers and registry systems that ensure unambiguous identification across scientific databases and literature. The compound's Chemical Abstracts Service registry number 894852-67-6 serves as the primary unique identifier, enabling consistent referencing across chemical databases and regulatory systems. The molecular formula C₁₁H₁₄N₂ indicates the elemental composition, while the molecular weight of 174.24 grams per mole provides essential quantitative information for stoichiometric calculations and analytical procedures.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 894852-67-6 |

| PubChem Compound Identifier | 26722512 |

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.24 g/mol |

| International Chemical Identifier Key | LLEMUFNSHIFWGM-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC1=C(CNC)NC2=CC=CC=C12 |

The structural representation through Simplified Molecular Input Line Entry System notation (CC1=C(CNC)NC2=CC=CC=C12) provides a standardized linear encoding of the molecular structure that facilitates computational analysis and database searching. The International Chemical Identifier system offers additional structural encoding through both the full International Chemical Identifier string (InChI=1S/C11H14N2/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2/h3-6,12-13H,7H2,1-2H3) and the compressed International Chemical Identifier Key (LLEMUFNSHIFWGM-UHFFFAOYSA-N), enabling precise structural communication across diverse chemical informatics platforms. The compound's registry information also includes creation and modification dates in chemical databases, with initial entry occurring on May 28, 2009, and most recent updates as of May 24, 2025, reflecting ongoing interest and potential new applications in chemical research.

属性

IUPAC Name |

N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2/h3-6,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEMUFNSHIFWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650278 | |

| Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894852-67-6 | |

| Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fischer Indole Synthesis and Derivatization

The classical Fischer indole synthesis remains a foundational method for constructing the indole core. It involves acid-catalyzed cyclization of phenylhydrazines with aldehydes or ketones. For this compound, the approach typically starts with appropriately substituted phenylhydrazines and carbonyl compounds that introduce the 3-methyl and 2-methanamine substituents.

- Procedure : Cyclization under acidic conditions (e.g., HCl or polyphosphoric acid) at elevated temperatures.

- Advantages : High efficiency, scalability for industrial production.

- Limitations : Requires careful control to avoid side reactions and ensure regioselectivity at the 2-position.

Following indole formation, N-methylation can be achieved via methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Reductive Amination of 3-Methylindole-2-carboxaldehyde

An alternative and widely used method involves the synthesis of 3-methylindole-2-carboxaldehyde as an intermediate, followed by reductive amination with methylamine or its derivatives.

- Step 1 : Synthesis of 3-methylindole-2-carboxaldehyde via selective oxidation of 3-methylindole.

- Step 2 : Reductive amination with methylamine in the presence of reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride.

- Reaction conditions : Typically performed in methanol or ethanol at room temperature or slightly elevated temperatures.

- Outcome : Formation of the secondary amine this compound with good yields and purity.

Enantioselective Catalytic Synthesis

For applications requiring chiral purity, enantioselective synthesis methods have been developed:

- Catalysts : Chiral transition metal complexes (e.g., Rhodium(II) catalysts) or organocatalysts.

- Mechanism : Reaction of 3-substituted indoles with imines under chiral catalysis to form chiral 2-indolyl methanamine derivatives.

- Benefits : High enantioselectivity (>90% ee), useful for pharmaceutical applications.

- Challenges : Requires optimization of catalyst and reaction conditions, often more costly than classical methods.

Detailed Reaction Conditions and Reagents

| Method | Key Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine derivatives, aldehydes/ketones, acid catalyst (HCl, PPA), heat | Classic method, scalable industrially | 60–85 |

| Reductive Amination | 3-Methylindole-2-carboxaldehyde, methylamine, NaBH4 or NaBH(OAc)3, MeOH or EtOH | Mild conditions, high selectivity | 70–90 |

| Enantioselective Catalysis | 3-Substituted indoles, imines, chiral Rh(II) catalyst or organocatalyst | High stereocontrol, specialized setup | 50–80 |

Mechanistic Insights

- Fischer Indole Synthesis : Involves initial formation of hydrazone, followed by acid-catalyzed rearrangement and cyclization to the indole ring.

- Reductive Amination : Formation of imine intermediate between aldehyde and methylamine, followed by reduction to the secondary amine.

- Enantioselective Catalysis : Chiral catalyst induces stereoselective addition of indole to imine, controlling the configuration at the methanamine-bearing carbon.

Research Findings and Optimization Strategies

- Studies have shown that controlling the acidity and temperature in Fischer synthesis improves regioselectivity for substitution at the 2-position of the indole ring.

- Reductive amination yields are enhanced by using sodium triacetoxyborohydride, which is more selective and milder than NaBH4, reducing side reactions.

- Enantioselective methods benefit from ligand tuning on Rhodium catalysts to improve enantiomeric excess and reaction rates.

- Industrial scale-up favors Fischer synthesis due to cost-effectiveness, but reductive amination is preferred for fine chemical and pharmaceutical-grade products due to better purity control.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazines, aldehydes/ketones | Acid catalyst (HCl, PPA), heat | Scalable, cost-effective | Requires harsh conditions |

| Reductive Amination | 3-Methylindole-2-carboxaldehyde, methylamine | NaBH4 or NaBH(OAc)3, MeOH/EtOH | Mild, high selectivity | Requires intermediate synthesis |

| Enantioselective Catalysis | 3-Substituted indoles, imines | Chiral Rh(II) catalyst, mild conditions | High stereoselectivity | Complex, costly catalysts |

科学研究应用

Based on the search results, here's what is known about the applications of compounds related to "N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine":

-

Antiproliferative activities :

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been evaluated for in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . One compound, 7d , demonstrated potent activity against HeLa (IC50 = 0.52 μM), MCF-7 (IC50 = 0.34 μM), and HT-29 (IC50 = 0.86 μM) . Mechanistic studies of compound 7d revealed that it induced cell apoptosis in a dose-dependent manner, arrested cells in the G2/M phase, and inhibited tubulin polymerization, similar to colchicine . Therefore, 7d is potentially useful for the further development of tubulin polymerization inhibitors . -

Potential mechanisms associated with visceral hypersensitivity :

- Non-steroidal anti-inflammatory drugs (NSAIDs) induced gastropathy, which was used as a clinically predictive model of referred visceral hypersensitivity . Opioid receptors, guanylate cyclase C (GC-C), and sodium and transient receptor potential (TRP) channel activation are possible mechanisms associated with visceral hypersensitivity .

-

Other Indole Derivatives and their bioactivity

- The regulated drug rule specifies drugs and other chemical substances that are illegal or judged to be potentially fatal or harmful for human consumption unless prescribed and dispensed by a professional licensed to prescribe or dispense them and used in accordance with the prescription . The rule restricts the possession of certain drugs above a specified quantity and establishes benchmark unlawful dosages for certain drugs to provide a baseline for use by prosecutors to seek enhanced penalties for possession of higher quantities of the drug . Some examples of these compounds are: 3-(1-naphthoyl)pyrrole with substitution at the nitrogen atom of the pyrrole ring, 1-(1-naphthylmethyl)indene with substitution of the 3-position of the indene ring, and 3-phenylacetylindole or 3-benzoylindole with substitution at the nitrogen atom of the indole ring .

作用机制

The mechanism of action of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects such as antimicrobial or anticancer activities .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Indole Derivatives

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine

- Molecular Formula : C₁₂H₁₆N₂

- Key Features: A dimethylamino group replaces the N-methyl methanamine, and the indole methyl group is at the 1-position (vs. 3-position in the target compound).

- The dimethylamino group increases lipophilicity, which could enhance membrane permeability .

(1H-Indol-3-yl)methanamine

- Molecular Formula : C₉H₁₀N₂

- Key Features : Lacks methyl groups on the indole ring and methanamine side chain.

- Impact : The absence of methyl groups makes it less lipophilic, likely reducing bioavailability. This compound serves as a precursor in synthetic routes for more complex indole derivatives .

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide

Heterocyclic Analogs

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

- Molecular Formula : C₈H₁₅N₃

- Key Features : Pyrazole ring replaces indole, with three methyl groups.

- Impact : Pyrazoles exhibit distinct electronic properties (two adjacent nitrogen atoms) and are used in plant growth regulation .

N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine

- Molecular Formula : C₁₃H₁₈N₄

- Key Features : Triazole ring with a phenethyl group.

- Impact : Triazoles offer hydrogen-bonding capabilities, influencing interactions with enzymes like cytochrome P450 .

N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride

Structural and Functional Comparison Table

Key Differences :

- Indole vs. Pyrazole : Indole’s aromaticity and lone pair on nitrogen make it more electron-rich, affecting reactivity in electrophilic substitutions.

生物活性

N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry and drug discovery.

Overview of Biological Activity

Indole derivatives, including this compound, are known for their significant biological activities. These include:

- Antiviral : Effective against various viral infections.

- Anti-inflammatory : Modulates inflammatory responses.

- Anticancer : Induces apoptosis in cancer cells.

- Antimicrobial : Exhibits activity against bacteria and fungi.

- Antidiabetic : Influences glucose metabolism.

- Antimalarial : Affects the lifecycle of malaria parasites.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Target Enzymes and Receptors

- Monoamine Oxidase (MAO) : This compound inhibits MAO, leading to increased levels of neurotransmitters such as serotonin and dopamine, which can enhance mood and cognitive functions.

Cellular Effects

This compound influences cellular signaling pathways, particularly those involving neurotransmitter receptors. This modulation can alter cellular communication and function, impacting gene expression and protein synthesis.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in cancer therapy. Its anticancer properties have been evaluated in various cell lines, including HeLa, MCF-7, and HT-29. The compound exhibits significant antiproliferative activity with IC50 values indicating effective inhibition at low concentrations:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

Mechanistic studies suggest that the compound induces apoptosis in a dose-dependent manner and may inhibit tubulin polymerization, similar to established anticancer agents like colchicine .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. This activity is particularly relevant given the rising concerns about antibiotic resistance .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The indole nucleus is recognized for its ability to penetrate biological membranes effectively, enhancing its bioavailability.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

- Indolyl-Pyridinyl-Propenones : A series of compounds were synthesized that included modifications at the indole position. These compounds exhibited enhanced cytotoxicity against cancer cell lines, indicating that structural variations can significantly impact biological activity .

- Methuosis Induction : Research highlighted the ability of certain indole derivatives to induce methuosis—a form of non-apoptotic cell death—demonstrating a novel mechanism for anticancer activity that could be leveraged in therapeutic applications .

常见问题

Q. How should researchers address conflicting cytotoxicity data across cell lines?

- Methodological Answer : Standardize assay protocols (e.g., MTT vs. resazurin) and cell passage numbers. Include positive controls (e.g., doxorubicin) and validate via clonogenic assays. Cross-reference with transcriptomic data to identify resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。